Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C10H13BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of tert-butyl thiophene-2-carboxylate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the bromomethylation at the 3-position of the thiophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiophene derivatives.
Oxidation Reactions: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
- Substituted thiophene derivatives.
- Thiophene sulfoxides and sulfones.
- Reduced alcohol derivatives.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
Material Science: Thiophene derivatives are key components in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound can be used to synthesize biologically active molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)thiophene-2-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The thiophene ring can also undergo various transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Tert-butyl 3-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl 3-(iodomethyl)thiophene-2-carboxylate: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Tert-butyl 3-(methyl)thiophene-2-carboxylate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFFPQZHNXREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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